McN5691

Description

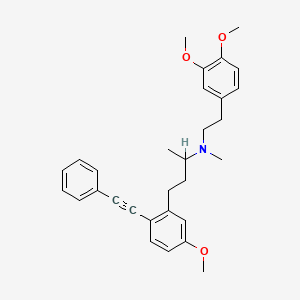

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-23(31(2)20-19-25-13-18-29(33-4)30(21-25)34-5)11-14-27-22-28(32-3)17-16-26(27)15-12-24-9-7-6-8-10-24/h6-10,13,16-18,21-23H,11,14,19-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDXNTRZJRNPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)N(C)CCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912815 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(phenylethynyl)phenyl]-N-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99254-95-2 | |

| Record name | RWJ 26240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099254952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(phenylethynyl)phenyl]-N-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCN-5691 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NZ1CHR0U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of McN-5691

For Researchers, Scientists, and Drug Development Professionals

Abstract

McN-5691 is a structurally novel antihypertensive agent that primarily functions as a voltage-sensitive calcium channel blocker. Its principal mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure. This document provides a comprehensive overview of the molecular and physiological effects of McN-5691, detailing its binding characteristics, functional effects on vascular and cardiac tissues, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action: Voltage-Sensitive Calcium Channel Blockade

McN-5691 exerts its therapeutic effects primarily through the blockade of L-type voltage-sensitive calcium channels, which are crucial for the regulation of intracellular calcium concentration and, consequently, muscle contraction. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, McN-5691 leads to vasodilation and a decrease in systemic vascular resistance, which are the hallmarks of its antihypertensive properties.

Binding Characteristics at the Voltage-Sensitive Calcium Channel

Radioligand binding studies have revealed that McN-5691 interacts with specific sites on the voltage-sensitive calcium channel complex. Notably, it demonstrates high-affinity binding to the benzothiazepine receptor, the same site targeted by diltiazem. Interestingly, McN-5691 also exhibits a biphasic interaction with the dihydropyridine receptor, suggesting a complex allosteric modulation of the channel.

Table 1: Binding Affinities of McN-5691 at Voltage-Sensitive Calcium Channel Receptors

| Receptor Site | Ligand | Tissue Preparation | Kd (nM) | Reference |

| Benzothiazepine Receptor | Diltiazem | Skeletal Muscle Microsomal Membranes | 39.5 | |

| Dihydropyridine Receptor | Dihydropyridine | Skeletal Muscle Microsomal Membranes | High Affinity: 4.7, Low Affinity: 919.8 |

Functional Effects on Vascular Smooth Muscle

The calcium channel blocking activity of McN-5691 translates into potent vasorelaxant effects. In isolated rabbit thoracic aorta preparations, McN-5691 effectively prevents contractions induced by high potassium concentrations (KCl), which directly depolarize the cell membrane and open voltage-gated calcium channels. It also relaxes tissues pre-contracted with norepinephrine, indicating its efficacy against receptor-mediated vasoconstriction that involves calcium influx.

Table 2: Functional Potency of McN-5691 in Vascular Smooth Muscle

| Experimental Condition | Tissue Preparation | Parameter | Value | Reference |

| 60 mM KCl-induced contraction | Rabbit Thoracic Aorta | Inhibition | Effective at 1 and 10 µM | |

| 30 mM KCl-contracted rings | Rabbit Thoracic Aorta | EC50 for relaxation | 190 µM | |

| 1 µM Norepinephrine-contracted rings | Rabbit Thoracic Aorta | EC50 for relaxation | 159 µM |

Below is a diagram illustrating the signaling pathway of McN-5691's action on vascular smooth muscle cells.

Cardiac Electrophysiological Effects

McN-5691 also exhibits electrophysiological effects on cardiac tissue, consistent with its calcium channel blocking properties. In vivo studies in anesthetized dogs show that McN-5691 prolongs AV-nodal conduction time and refractoriness in a dose-dependent manner. In vitro experiments on isolated cardiac preparations further delineate its effects on action potential characteristics.

Table 3: Electrophysiological Effects of McN-5691 on Cardiac Tissue

| Tissue Preparation | Parameter | Effect | Concentration/Dose | Reference |

| Anesthetized Dogs | AV-nodal conduction time | Prolongation | 0.1-1.0 mg/kg i.v. | |

| Anesthetized Dogs | AV-nodal refractoriness | Prolongation | 0.1-1.0 mg/kg i.v. | |

| Guinea Pig Papillary Muscle (Slow-response action potentials) | Vmax | Reduction (ED-20%) | 0.72 ± 0.32 µM | |

| Canine Purkinje Fibers | Vmax | Reduction (ED-20%) | 55 ± 12 µM | |

| Canine Purkinje Fibers | Action Potential Duration | Reduction | 0.3-30 µM |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the mechanism of action of McN-5691.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of McN-5691 to specific receptor sites on the voltage-sensitive calcium channel.

-

Tissue Preparation: Skeletal muscle microsomal membranes were prepared as the source of the calcium channels.

-

Assay Conditions:

-

Benzothiazepine Site: Membranes were incubated with a radiolabeled diltiazem analog in the presence of varying concentrations of McN-5691.

-

Dihydropyridine Site: Membranes were incubated with a radiolabeled dihydropyridine ligand in the presence of varying concentrations of McN-5691.

-

-

Data Analysis: The concentration of McN-5691 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The dissociation constant (Kd) was then calculated using the Cheng-Prusoff equation.

Isolated Tissue Bath Experiments for Vascular Reactivity

-

Objective: To assess the functional effects of McN-5691 on vascular smooth muscle contraction and relaxation.

-

Tissue Preparation: Thoracic aortas were isolated from rabbits, and rings of 2-3 mm in width were prepared and mounted in organ baths.

-

Experimental Procedure:

-

Aortic rings were equilibrated under a resting tension in a physiological salt solution.

-

Contractions were induced by either a high concentration of KCl (e.g., 60 mM) to activate voltage-gated calcium channels or by an alpha-1 adrenergic agonist like norepinephrine or phenylephrine.

-

Once a stable contraction was achieved, cumulative concentrations of McN-5691 were added to the bath to generate a concentration-response curve for relaxation.

-

-

Data Analysis: The concentration of McN-5691 that produced 50% of the maximal relaxation (EC50) was calculated.

In Vivo Cardiovascular Hemodynamics in Anesthetized Dogs

-

Objective: To evaluate the effects of McN-5691 on cardiovascular parameters in a whole-animal model.

-

Animal Model: Anesthetized dogs were instrumented for the measurement of blood pressure, heart rate, and intracardiac electrical activity.

-

Procedure:

-

Baseline hemodynamic and electrophysiological parameters were recorded.

-

McN-5691 was administered intravenously at increasing doses.

-

Cardiovascular and electrophysiological parameters were continuously monitored.

-

-

Data Analysis: Changes from baseline in parameters such as mean arterial pressure, heart rate, and AV-nodal conduction time were measured at each dose level.

Below is a workflow diagram for a typical in vivo electrophysiology study.

Summary and Conclusion

McN-5691 is a potent voltage-sensitive calcium channel blocker with a primary mechanism of action centered on the inhibition of calcium influx in vascular smooth muscle. Its high-affinity binding to the benzothiazepine site and its functional antagonism of vasoconstriction contribute to its antihypertensive effects. The compound also demonstrates clear, concentration-dependent electrophysiological effects on cardiac tissue, consistent with calcium channel blockade. The data presented in this guide provide a comprehensive technical overview of the mechanism of action of McN-5691, supporting its classification as a calcium channel antagonist and providing a basis for its therapeutic application in hypertension.

McN5691: A Technical Guide to its Function as a Voltage-Sensitive Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

McN5691 is a structurally novel compound that has demonstrated potent activity as a voltage-sensitive calcium channel (VSCC) blocker. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from key experimental findings. Detailed methodologies for the pivotal experiments are outlined to facilitate reproducibility and further investigation. Furthermore, this document presents visual representations of the compound's signaling pathway and experimental workflows to offer a comprehensive understanding of its pharmacological profile.

Introduction

Voltage-sensitive calcium channels are integral membrane proteins that mediate the influx of calcium ions in response to membrane depolarization. They play a crucial role in a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The L-type calcium channel, a subtype of VSCC, is a prominent therapeutic target for cardiovascular diseases such as hypertension. This compound has emerged as a significant modulator of these channels, and this guide will explore the core scientific data defining its function.

Mechanism of Action

This compound primarily exerts its pharmacological effects by blocking the influx of calcium through L-type voltage-sensitive calcium channels. Evidence suggests that its primary vasodilator mechanism is through competitive binding at the diltiazem site on the benzothiazepine receptor of the VSCC[1]. This action inhibits the entry of extracellular calcium into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.

Interestingly, this compound also exhibits a biphasic inhibition of the dihydropyridine receptor binding, with both high and low-affinity components[1][2][3]. This suggests a complex interaction with the VSCC, potentially involving allosteric modulation of different binding sites. Unlike some other calcium channel blockers, this compound has also been shown to inhibit norepinephrine-induced contraction and calcium uptake in vascular smooth muscle, indicating a potential secondary mechanism of action that may involve attenuation of receptor-operated calcium channel activity[1].

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's action on vascular smooth muscle cells.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: Radioligand Binding Affinity

| Receptor Site | Radioligand | Tissue Preparation | Kd (nM) | Reference |

| Benzothiazepine (Diltiazem site) | [3H]diltiazem | Skeletal muscle microsomal membranes | 39.5 | [1][2][3] |

| Dihydropyridine | [3H]dihydropyridine | Skeletal muscle microsomal membranes | 4.7 (high affinity) | [1][2][3] |

| 919.8 (low affinity) | [1][2][3] |

Table 2: Electrophysiological Effects

| Preparation | Parameter | Effect of this compound | ED20% for Vmax Depression (µM) | Reference |

| Guinea pig papillary muscle | Slow-response action potentials | Concentration-related, rate-dependent reduction in Vmax and amplitude | 0.72 ± 0.32 | [4] |

| Canine Purkinje fiber | Action potentials | Rate-dependent reduction in Vmax and amplitude | 55 ± 12 | [4] |

| Action potential duration | Reduced (0.3-30 µM) | N/A | [4] |

Table 3: Effects on Vascular Smooth Muscle Contraction

| Preparation | Agonist | Parameter | EC50 (µM) | Reference |

| Rabbit thoracic aorta | 30 mM KCl | Relaxation | 190 | [1] |

| Rabbit thoracic aorta | 1 µM Norepinephrine | Relaxation | 159 | [1] |

Table 4: In Vivo Hemodynamic Effects in Anesthetized Dogs

| Parameter | Dose (mg/kg i.v.) | Effect | Reference |

| AV-nodal conduction time | 0.1 - 1.0 | Dose-related prolongation | [4] |

| AV-nodal refractoriness | 0.1 - 1.0 | Dose-related prolongation | [4] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound to a specific receptor.

Detailed Steps:

-

Membrane Preparation: Skeletal muscle tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in VSCCs.

-

Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]diltiazem) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of radioligand displaced by this compound at each concentration is used to generate a competition curve. From this curve, the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Kd) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

This technique is used to measure the electrical properties of single cells, such as ion channel currents and action potentials.

Detailed Steps:

-

Cell Isolation: Single cardiac myocytes are enzymatically dissociated from the appropriate heart tissue (e.g., guinea pig papillary muscle or canine Purkinje fibers).

-

Patch-Clamp Setup: A glass micropipette with a very fine tip is filled with an internal solution and brought into contact with the surface of an isolated myocyte.

-

Seal Formation: Gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Access: The membrane patch under the pipette is ruptured by a brief pulse of suction, allowing electrical access to the entire cell interior.

-

Recording: The cell's membrane potential is clamped at a specific voltage (voltage-clamp) or its natural firing is recorded (current-clamp).

-

Drug Application: this compound is added to the external solution perfusing the cell at various concentrations.

-

Data Analysis: The effects of this compound on ion channel currents (e.g., the maximum rate of depolarization, Vmax) and action potential parameters are measured and analyzed.

In Vitro Vascular Smooth Muscle Contraction Assays

These experiments assess the ability of a compound to induce relaxation in pre-contracted vascular tissue.

References

- 1. A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 4. Voltage-clamp measurements [bio-protocol.org]

Pharmacological Profile of McN5691: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacological profile of McN5691, a voltage-sensitive calcium channel blocker with potent antihypertensive effects. The information is intended for researchers, scientists, and drug development professionals.

Core Pharmacological Attributes

This compound is a structurally novel compound that primarily exerts its therapeutic effects through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This action leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the binding affinity and functional potency of this compound.

Table 1: Radioligand Binding Affinities of this compound

| Receptor Site | Ligand Displaced | Preparation | Affinity (Kd) |

| Benzothiazepine | Diltiazem | Skeletal Muscle Microsomes | 39.5 nM |

| Dihydropyridine | Dihydropyridine | Skeletal Muscle Microsomes | High: 4.7 nM, Low: 919.8 nM |

Table 2: Functional Vasorelaxant Potency of this compound

| Pre-contraction Agent | Tissue Preparation | Potency (EC50) |

| 60 mM KCl | Rabbit Thoracic Aorta | 190 µM |

| 1 µM Norepinephrine | Rabbit Thoracic Aorta | 159 µM |

Experimental Protocols

The following sections detail the generalized experimental methodologies used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of this compound to specific receptor sites on the L-type calcium channel.

1. Diltiazem (Benzothiazepine) Binding Assay:

-

Objective: To determine the binding affinity of this compound to the benzothiazepine binding site on the L-type calcium channel.

-

Preparation of Skeletal Muscle Microsomes:

-

Homogenize fresh or frozen skeletal muscle tissue in ice-cold sucrose buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final microsomal pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay Protocol:

-

In a reaction tube, combine the skeletal muscle microsome preparation, a specific radioligand for the benzothiazepine site (e.g., [³H]-diltiazem), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of tubes should contain a high concentration of an unlabeled competing ligand (e.g., diltiazem).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding by subtracting non-specific binding from total binding. The dissociation constant (Kd) is determined by analyzing the competition binding data using non-linear regression analysis.

-

2. Dihydropyridine Binding Assay:

-

Objective: To determine the binding affinity of this compound to the dihydropyridine binding site on the L-type calcium channel.

-

Protocol: The protocol is similar to the diltiazem binding assay, with the following modifications:

-

Radioligand: Use a specific radioligand for the dihydropyridine site (e.g., [³H]-nitrendipine or [³H]-(+)-PN200-110).

-

Non-specific Binding Control: Use a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).

-

Vascular Smooth Muscle Contraction Assay

This ex vivo assay is used to assess the functional effect of this compound on vascular tone.

-

Objective: To determine the potency of this compound in relaxing pre-contracted vascular smooth muscle.

-

Tissue Preparation:

-

Isolate the thoracic aorta from a rabbit and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 3-5 mm in width.

-

-

Isometric Tension Measurement:

-

Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit buffer maintained at 37°C.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes, with buffer changes every 15-20 minutes.

-

Induce a stable contraction by adding either a high concentration of KCl (e.g., 60 mM) or a specific agonist like norepinephrine (e.g., 1 µM).

-

Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration.

-

Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) by plotting the concentration-response curve.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This leads to a cascade of intracellular events culminating in vasodilation. The following diagrams illustrate the proposed signaling pathways.

The binding of this compound to the benzothiazepine and dihydropyridine sites on the L-type calcium channel inhibits the influx of extracellular calcium into the vascular smooth muscle cell. This reduction in intracellular calcium concentration leads to several downstream effects:

-

Reduced Myosin Light Chain Kinase (MLCK) Activity: The decrease in intracellular calcium reduces the formation of the Ca²⁺-Calmodulin complex, which is a critical activator of MLCK. The subsequent decrease in active MLCK leads to reduced phosphorylation of the myosin light chain (MLC).

-

Modulation of RhoA/ROCK Pathway: The RhoA/Rho-kinase (ROCK) pathway contributes to calcium sensitization of the contractile machinery by inhibiting MLC phosphatase (MLCP), the enzyme that dephosphorylates MLC. While direct effects of this compound on this pathway have not been elucidated, calcium channel blockers can indirectly influence this pathway, contributing to vasorelaxation.

-

Protein Kinase C (PKC) Involvement: Intracellular calcium is also an activator of certain isoforms of Protein Kinase C, which can play a role in smooth muscle contraction. By reducing intracellular calcium, this compound likely attenuates PKC-mediated contractile signals.

The net effect of these actions is a decrease in the phosphorylation state of the myosin light chain, leading to reduced interaction between actin and myosin filaments, and ultimately resulting in vascular smooth muscle relaxation and vasodilation.

Technical Guide: Elucidating the Interaction of McN-5691 with L-Type Calcium Channels

Abstract

This document provides a comprehensive technical overview of the binding characteristics of McN-5691, a novel antihypertensive agent, with L-type voltage-sensitive calcium channels (L-VDCCs). McN-5691 exerts its primary vasodilator effect through the blockade of these channels, exhibiting a complex interaction with distinct receptor sites. This guide synthesizes available quantitative binding data, details the experimental methodologies used for its characterization, and visualizes the pertinent mechanisms and workflows to support further research and development in cardiovascular pharmacology.

Introduction to McN-5691 and L-Type Calcium Channels

L-type calcium channels are crucial mediators of calcium influx in various excitable cells, including cardiac, smooth muscle, and neuronal cells.[1] They play a fundamental role in processes such as excitation-contraction coupling, hormone secretion, and gene expression.[1][2] These channels are heterotetrameric protein complexes, with the α1 subunit forming the ion-conducting pore and containing the binding sites for various classes of channel blockers.[2]

McN-5691 is an antihypertensive compound that reduces peripheral vascular resistance without causing reflex tachycardia or negative inotropic effects.[3] Its mechanism of action is primarily attributed to the blockade of L-type calcium channels in vascular smooth muscle.[4] Understanding the precise binding site and affinity of McN-5691 is critical for elucidating its pharmacological profile and potential for therapeutic development.

Quantitative Binding and Functional Data

The interaction of McN-5691 with L-type calcium channels has been quantified through radioligand binding assays and functional vascular studies. The data indicates a primary interaction at the benzothiazepine site, with allosteric effects on the dihydropyridine binding site.

| Parameter | Value | Assay Type | Tissue/Preparation | Reference |

| Kd | 39.5 nM | Competitive Binding (vs. [3H]diltiazem) | Skeletal Muscle Microsomal Membranes | [4] |

| High-Affinity Kd | 4.7 nM | Competitive Binding (vs. Dihydropyridine) | Skeletal Muscle Microsomal Membranes | [4] |

| Low-Affinity Kd | 919.8 nM | Competitive Binding (vs. Dihydropyridine) | Skeletal Muscle Microsomal Membranes | [4] |

| EC50 | 190 µM | Functional - Relaxation | 30 mM KCl-contracted Rabbit Aortic Rings | [4] |

| EC50 | 159 µM | Functional - Relaxation | 1 µM Norepinephrine-contracted Rabbit Aortic Rings | [4] |

| ED20% (Vmax Depression) | 0.72 ± 0.32 µM | Electrophysiology (Slow-response Action Potentials) | Guinea Pig Papillary Muscle | [5] |

| ED20% (Vmax Depression) | 55 ± 12 µM | Electrophysiology (Action Potentials) | Canine Purkinje Fibers | [5] |

Binding Site and Mechanism of Action

Studies suggest that the primary vasodilator mechanism of McN-5691 is calcium channel blockade through competitive binding at the diltiazem (benzothiazepine) site on the L-type calcium channel.[4] Furthermore, McN-5691 demonstrates a biphasic inhibition of the dihydropyridine receptor binding, indicating a complex allosteric interaction between the binding sites.[4] This suggests that McN-5691 may modulate the channel conformation in a unique way compared to traditional calcium channel blockers.

The functional consequence of this binding is the inhibition of calcium influx through the channel, leading to the relaxation of vascular smooth muscle. This is evidenced by its ability to prevent KCl-induced contractions and relax pre-contracted aortic rings.[4]

Caption: Interaction of McN-5691 with L-Type Calcium Channel Binding Sites.

Experimental Protocols

The characterization of McN-5691's interaction with L-type calcium channels involves several key experimental methodologies.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kd) of McN-5691 by measuring its ability to displace a known radiolabeled ligand from the L-type calcium channel. A generalized protocol is outlined below.

Objective: To determine the inhibitory constant (Ki) and dissociation constant (Kd) of McN-5691 at specific L-type calcium channel binding sites.

Materials:

-

Receptor Source: Skeletal muscle microsomal membranes.

-

Radioligands: [3H]diltiazem or a radiolabeled dihydropyridine.

-

Test Compound: McN-5691 in serial dilutions.

-

Buffers: Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4), Wash buffer (ice-cold).

-

Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters, scintillation counter.

Protocol Steps:

-

Membrane Preparation: Homogenize tissue in ice-cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of McN-5691, a fixed concentration of the radioligand (typically at its Kd value), and the membrane preparation.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the log concentration of McN-5691 to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Competitive Binding Assay.

Electrophysiological Recording

This method assesses the functional effect of McN-5691 on the electrical activity of cardiac cells, which is dependent on L-type calcium channel function.

Objective: To measure the effect of McN-5691 on the parameters of the cardiac action potential, particularly the slow inward calcium current.

Preparation: Isolated guinea pig papillary muscle or canine Purkinje fibers.

Protocol Steps:

-

Tissue Preparation: Dissect and mount the cardiac tissue in a chamber perfused with a physiological salt solution.

-

Electrode Impalement: Impale a cell with a microelectrode to record the intracellular potential.

-

Stimulation: Stimulate the preparation at a constant frequency to elicit action potentials.

-

Baseline Recording: Record stable baseline action potentials.

-

Drug Application: Perfuse the chamber with increasing concentrations of McN-5691.

-

Data Acquisition: Record changes in action potential parameters, such as the maximum rate of depolarization (Vmax) and action potential duration.

-

Analysis: Quantify the concentration-dependent effects of McN-5691 on the recorded parameters to determine values like the ED20% for Vmax depression.

Conclusion

McN-5691 is a potent L-type calcium channel blocker with a distinct pharmacological profile. Its high-affinity interaction with the benzothiazepine binding site and allosteric modulation of the dihydropyridine site present a unique mechanism for vasodilation. The quantitative data and experimental protocols detailed in this guide provide a foundational understanding for researchers and drug developers interested in this compound and the broader class of calcium channel blockers. Further investigation into the structural basis of its biphasic interaction could yield valuable insights for the design of novel cardiovascular therapeutics.

References

- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac electrophysiologic effects of McN-5691, a new calcium-channel blocking antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophysiological Profile of McN-5691 on Cardiac Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

McN-5691 is a novel antihypertensive agent that has been characterized primarily for its effects on the cardiovascular system.[1][2] Its primary mechanism of action is the blockade of voltage-sensitive calcium channels, leading to vasodilation and a reduction in blood pressure.[2] This guide provides an in-depth analysis of the electrophysiological effects of McN-5691 on cardiac tissue, presenting key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. The information is intended to support further research and development in the field of cardiovascular pharmacology.

Core Electrophysiological Effects

The principal electrophysiological effect of McN-5691 on cardiac tissue is consistent with the blockade of the slow inward calcium current (ICa).[3] This action manifests as a dose-dependent prolongation of atrioventricular (AV) nodal conduction time and refractoriness.[3] Notably, McN-5691 demonstrates a pharmacological profile similar to verapamil, a well-known calcium channel blocker, though with lower potency in depressing slow-response action potentials, suggesting a potentially lesser propensity for negative inotropic effects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative electrophysiological effects of McN-5691 as reported in preclinical studies.

Table 1: Effects of McN-5691 on Cardiac Electrophysiological Parameters in Anesthetized Dogs

| Parameter | Dosage (i.v.) | Effect |

| AV-Nodal Conduction Time | 0.1 - 1.0 mg/kg | Dose-related prolongation |

| AV-Nodal Refractoriness | 0.1 - 1.0 mg/kg | Dose-related prolongation |

| Atrial Conduction Time | Not specified | No significant effect |

| Ventricular Conduction Time | Not specified | No significant effect |

| QTc Interval | Not specified | No significant effect |

| Ventricular Monophasic Action Potential Duration | Not specified | No significant effect |

Data sourced from studies on anesthetized dogs.[3]

Table 2: Effects of McN-5691 on Action Potential Parameters in Isolated Cardiac Tissues

| Tissue Type | Parameter | Concentration | Effect |

| Guinea Pig Papillary Muscle (Slow-Response Action Potentials) | Vmax | ED20% = 0.72 ± 0.32 µM | Concentration-related, rate-dependent reduction |

| Amplitude | Not specified | Concentration-related, rate-dependent reduction | |

| Canine Purkinje Fibers | Vmax | ED20% = 55 ± 12 µM | Rate-dependent reduction at high concentrations |

| Amplitude | Not specified | Rate-dependent reduction at high concentrations | |

| Action Potential Duration | 0.3 - 30 µM | Reduction | |

| Slope of Phase 4 Depolarization | 0.3 - 30 µM | No effect | |

| Maximum Diastolic Potential | 0.3 - 30 µM | No effect |

ED20% represents the effective dose for a 20% depression of the maximal upstroke velocity (Vmax).[3]

Table 3: Comparative Potency of McN-5691 and Verapamil

| Tissue Type | Parameter | McN-5691 (ED20% for Vmax depression) | Verapamil (ED20% for Vmax depression) |

| Guinea Pig Papillary Muscle (Slow-Response Action Potentials) | Vmax | 0.72 ± 0.32 µM | 0.03 ± 0.01 µM |

| Canine Purkinje Fibers | Vmax | 55 ± 12 µM | 32 ± 3 µM |

This table highlights the lower potency of McN-5691 compared to verapamil in depressing the maximal upstroke velocity of the action potential.[3]

Experimental Protocols

The following outlines the methodologies employed in the key electrophysiological studies of McN-5691.

In Vivo Electrophysiology in Anesthetized Dogs

-

Animal Model: Anesthetized dogs.

-

Drug Administration: Intravenous (i.v.) administration of McN-5691 at doses ranging from 0.1 to 1.0 mg/kg.[3]

-

Electrophysiological Recordings:

-

Standard electrocardiogram (ECG) recordings to measure parameters like QTc interval.

-

Intracardiac electrodes were likely used to measure atrial, ventricular, and AV-nodal conduction times and refractoriness.

-

Monophasic action potentials were recorded from the ventricle to assess action potential duration.[3]

-

-

Data Correlation: Electrophysiological effects were correlated with plasma levels of McN-5691.[3]

In Vitro Electrophysiology in Isolated Cardiac Tissues

-

Tissue Preparations:

-

Guinea Pig Papillary Muscle: Used to study slow-response action potentials, which are dependent on the slow inward calcium current.

-

Canine Purkinje Fibers: Utilized to investigate effects on fast-response action potentials, which are primarily driven by the fast inward sodium current, but also have a prominent plateau phase influenced by calcium currents.[3]

-

-

Recording Technique: Standard microelectrode techniques were used to record intracellular action potentials.

-

Experimental Conditions:

-

Tissues were superfused with a physiological salt solution.

-

Slow-response action potentials were likely induced by depolarizing the tissue in a high-potassium solution to inactivate fast sodium channels, followed by stimulation in the presence of an agent like isoproterenol to enhance the calcium current.

-

The effects of various concentrations of McN-5691 (0.3-30 µM) were assessed in a rate-dependent manner.[3]

-

-

Parameters Measured:

-

Maximal upstroke velocity (Vmax) of the action potential (Phase 0).

-

Action potential amplitude.

-

Action potential duration.

-

Slope of Phase 4 depolarization (in Purkinje fibers).

-

Maximum diastolic potential (in Purkinje fibers).[3]

-

Mechanism of Action and Signaling Pathways

McN-5691's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (Cav1.2) in cardiac myocytes. This inhibition reduces the influx of Ca2+ during the plateau phase (Phase 2) of the cardiac action potential.

Caption: Mechanism of action of McN-5691 on a cardiac myocyte.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the electrophysiological effects of a compound like McN-5691 on isolated cardiac tissue.

Caption: Workflow for in vitro cardiac electrophysiology studies.

References

- 1. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac electrophysiologic effects of McN-5691, a new calcium-channel blocking antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vasodilatory Profile of McN5691: A Technical Guide to its Effects on Vascular Smooth Muscle Contraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of McN5691 on vascular smooth muscle contraction. The content herein is synthesized from key research findings to facilitate a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Calcium Channel Blockade

This compound primarily functions as a vasodilator by blocking voltage-sensitive calcium channels in vascular smooth muscle.[1] This action inhibits the influx of extracellular calcium, a critical step in the initiation and maintenance of smooth muscle contraction. Unlike some other calcium channel blockers, this compound also demonstrates inhibitory effects on receptor-operated calcium channels, suggesting a broader mechanism of action.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters defining the interaction of this compound with vascular smooth muscle and its components.

| Parameter | Value | Condition | Tissue |

| EC50 (Relaxation) | 190 µM | 30 mM KCl-contracted | Rabbit Thoracic Aorta |

| EC50 (Relaxation) | 159 µM | 1 µM Norepinephrine-contracted | Rabbit Thoracic Aorta |

Table 1: Potency of this compound in inducing relaxation of pre-contracted rabbit thoracic aortic rings.[1]

| Receptor/Binding Site | Ligand | Kd (inhibition) | Preparation |

| Benzothiazepine Receptor | Diltiazem | 39.5 nM | Skeletal Muscle Microsomal Membranes |

| Dihydropyridine Receptor | Dihydropyridine | High Affinity: 4.7 nM, Low Affinity: 919.8 nM | Skeletal Muscle Microsomal Membranes |

Table 2: Binding affinity of this compound for specific calcium channel receptor sites.[1]

| Condition | This compound Concentration | Effect |

| 60 mM KCl-induced Contraction | 1 and 10 µM | Prevention |

| 60 mM KCl-induced Calcium Uptake | 1 and 10 µM | Prevention |

| Norepinephrine (10 µM)-induced Contraction | 10 µM | Inhibition |

| Norepinephrine (10 µM)-induced Calcium Uptake | 1 and 10 µM | Inhibition |

Table 3: Inhibitory effects of this compound on induced vascular smooth muscle contraction and calcium uptake.[1]

Signaling Pathways and Mechanisms

The vasodilatory effect of this compound is primarily mediated through its interaction with L-type calcium channels. The following diagrams illustrate the proposed signaling pathways.

This compound also interferes with norepinephrine-induced contractions, which involve both voltage-operated and receptor-operated calcium channels.

Importantly, the vasodilatory action of this compound is not associated with an increase in calcium efflux from vascular smooth muscle cells.[1] Furthermore, it does not appear to act through potassium channel activation, as its effects are not reversed by high potassium concentrations.[1] The compound has weak activity at α-1 and α-2 adrenergic receptors, indicating its primary mechanism is not adrenergic blockade.[1]

Detailed Experimental Protocols

The following sections outline the methodologies employed in the key studies investigating this compound.

Aortic Ring Tension Studies

Objective: To assess the effect of this compound on vascular smooth muscle contraction and relaxation.

Protocol:

-

Tissue Preparation: Thoracic aortas were isolated from rabbits. The aortas were cleaned of adhering fat and connective tissue and cut into rings.

-

Mounting: The aortic rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Recording: The rings were connected to isometric force transducers to record changes in tension. An optimal resting tension was applied to the rings.

-

Contraction Induction: Contraction was induced by the addition of either a high concentration of potassium chloride (e.g., 30 mM or 60 mM KCl) or an agonist like norepinephrine (e.g., 1 µM).

-

This compound Application: Once a stable contraction was achieved, this compound was added in a cumulative concentration-dependent manner to assess its relaxant effect. To study its preventative effect, this compound was added prior to the contracting agent.

-

Data Analysis: The relaxation was expressed as a percentage of the pre-contraction induced by KCl or norepinephrine. EC50 values were calculated from the concentration-response curves.

Calcium (45Ca) Uptake Studies

Objective: To measure the effect of this compound on calcium influx into vascular smooth muscle cells.

Protocol:

-

Tissue Preparation: Rabbit thoracic aortic rings were prepared as described for tension studies.

-

Pre-incubation: The rings were pre-incubated in a physiological salt solution.

-

Stimulation and 45Ca Exposure: The rings were exposed to a contracting agent (e.g., 60 mM KCl or 10 µM norepinephrine) in the presence of 45Ca for a defined period. To test the effect of this compound, the compound was added to the incubation medium prior to or concurrently with the stimulating agent and 45Ca.

-

Washing: After the exposure period, the rings were washed with a cold, calcium-free solution containing a chelating agent (e.g., EGTA) to remove extracellular 45Ca.

-

Tissue Processing: The aortic rings were blotted dry, weighed, and then solubilized.

-

Scintillation Counting: The amount of 45Ca taken up by the tissue was quantified using liquid scintillation counting.

-

Data Analysis: Calcium uptake was calculated and expressed as nmol/g of tissue.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to specific calcium channel subunits.

Protocol:

-

Membrane Preparation: Microsomal membranes were prepared from skeletal muscle, a rich source of voltage-sensitive calcium channels.

-

Incubation: The membranes were incubated with a radiolabeled ligand specific for a particular binding site on the calcium channel (e.g., [3H]diltiazem for the benzothiazepine site or a radiolabeled dihydropyridine for the dihydropyridine site).

-

Competition Binding: To determine the affinity of this compound, increasing concentrations of this compound were included in the incubation mixture to compete with the radioligand for binding.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters were then washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters was measured by liquid scintillation counting.

-

Data Analysis: The specific binding was determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). The inhibition constant (Kd) for this compound was calculated from the competition binding curves.

Summary and Implications for Drug Development

This compound is a potent inhibitor of vascular smooth muscle contraction, acting primarily as a voltage-sensitive calcium channel blocker. Its ability to also inhibit norepinephrine-induced calcium influx suggests a comprehensive vasodilatory profile. The quantitative data indicate high-affinity binding to the benzothiazepine site and a biphasic interaction with the dihydropyridine receptor on the L-type calcium channel. These characteristics position this compound as an interesting candidate for further investigation in the context of antihypertensive therapies. Its distinct mechanism, differing from simple adrenergic blockade or potassium channel activation, offers a specific pathway for therapeutic intervention in cardiovascular diseases characterized by excessive vascular tone.

References

The Antihypertensive Profile of McN-5691 in Spontaneously Hypertensive Rats: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antihypertensive properties of McN-5691, a structurally novel compound, with a specific focus on its effects in the spontaneously hypertensive rat (SHR) model. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflow.

Core Antihypertensive Effects and Mechanism of Action

McN-5691 has been identified as a potent antihypertensive agent that primarily functions as a voltage-sensitive calcium channel blocker.[1] Its primary mechanism involves the competitive binding to the diltiazem site on the L-type calcium channel, leading to vasodilation and a subsequent reduction in blood pressure.[1] Studies in conscious spontaneously hypertensive rats (SHR) have demonstrated a dose-dependent reduction in mean arterial pressure, which normalizes at a cumulative intravenous dose of 1.3 mg/kg.[2] A key characteristic of McN-5691's antihypertensive effect is the absence of reflex tachycardia and negative inotropic activity, suggesting a favorable cardiovascular profile.[2]

The vasodilatory action of McN-5691 results in a reduction of peripheral vascular resistance.[2] This effect is observed across several vascular beds, including skeletal muscle, renal, gastrointestinal, and coronary circulations.[2] While it reduces renal vascular resistance, renal blood flow is not significantly altered.[2]

Beyond its primary calcium channel blocking activity, McN-5691 also exhibits inhibitory effects on norepinephrine (NE)-induced contractions and calcium uptake in vascular smooth muscle.[1] This suggests an additional vasodilator mechanism that is distinct from alpha-adrenergic receptor blockade.[1] The compound has shown weak activity in alpha-1 or alpha-2 adrenergic receptor binding assays.[1] Furthermore, its vasodilatory effect is not mediated by the activation of potassium channels.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of McN-5691.

Table 1: Hemodynamic Effects of Intravenous McN-5691 in Conscious Spontaneously Hypertensive Rats

| Parameter | Cumulative Dose (mg/kg i.v.) | Observation |

| Mean Arterial Pressure | 0.3 - 4.3 | Dose-related reduction |

| 1.3 | Normalization of blood pressure | |

| Left Ventricular Peak Systolic Pressure | 1.0 - 4.3 | Reduction |

| Arterial Pressure-Rate Product | 1.3 - 4.3 | Reduction |

| Systemic Vascular Resistance | 4.3 | Reduction |

| Heart Rate | Not specified | No statistically significant effect |

| Cardiac Contractility (dP/dt/peak LVP) | Not specified | No statistically significant effect |

Data sourced from studies on conscious spontaneously hypertensive rats.[2]

Table 2: Effects of McN-5691 on Regional Vascular Resistance in Conscious Spontaneously Hypertensive Rats

| Vascular Bed | Cumulative Dose (mg/kg i.v.) | Observation |

| Skeletal Muscle | 1.3 - 4.3 | Reduction |

| Renal | 1.3 - 4.3 | Reduction |

| Gastrointestinal | 4.3 | Reduction |

| Coronary | 1.3 - 4.3 | Reduction |

Data sourced from studies on conscious spontaneously hypertensive rats.[2]

Table 3: In Vitro Effects of McN-5691 on Vascular Smooth Muscle and Receptor Binding

| Parameter | Concentration | Observation |

| Relaxation of KCI-contracted aortic rings | EC50 = 190 µM | Concentration-dependent relaxation |

| Relaxation of NE-contracted aortic rings | EC50 = 159 µM | Concentration-dependent relaxation |

| Inhibition of Diltiazem Binding | Kd = 39.5 nM | High-affinity inhibition |

| Inhibition of Dihydropyridine Binding | Kd = 4.7 nM (high affinity) | Biphasic inhibition |

| Kd = 919.8 nM (low affinity) |

Data sourced from in vitro studies on rabbit thoracic aorta and skeletal muscle microsomal membranes.[1]

Experimental Protocols

This section details the methodologies employed in the key in vivo and in vitro studies of McN-5691.

In Vivo Hemodynamic Studies in Conscious Spontaneously Hypertensive Rats

-

Animal Model: The experiments utilized conscious spontaneously hypertensive rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[2]

-

Surgical Instrumentation: Under halothane anesthesia, rats were instrumented for the recording of right atrial, left ventricular arterial, and venous pressures.[2]

-

Drug Administration: McN-5691 was administered via intravenous (i.v.) infusion at cumulative doses of 0.3, 1.0, and 3.0 mg/kg. A vehicle control group was also included.[2]

-

Hemodynamic Measurements: The radioactive microsphere technique was employed to determine regional blood flow and cardiac output before and during the infusion of McN-5691 or vehicle.[2]

-

Data Analysis: Hemodynamic parameters, including mean arterial pressure, heart rate, cardiac output, and systemic and regional vascular resistances, were calculated and compared between treatment groups.

In Vitro Vascular Reactivity Studies

-

Tissue Preparation: Isolated rings of rabbit thoracic aorta were used.[1]

-

Experimental Setup: Aortic rings were mounted in organ baths for the measurement of isometric tension.

-

Contraction and Relaxation Studies:

-

To assess the effect on voltage-gated calcium channels, rings were contracted with 60 mM KCl.

-

To evaluate the impact on receptor-operated calcium channels, rings were contracted with 1 µM norepinephrine (NE).

-

The relaxant effects of McN-5691 were then determined in a concentration-dependent manner.

-

-

Calcium Uptake and Efflux Studies: The influence of McN-5691 on 45Ca2+ uptake and efflux in vascular smooth muscle cells was investigated to further elucidate its mechanism of action.[1]

Receptor Binding Assays

-

Membrane Preparation: Skeletal muscle microsomal membranes were prepared for use in the binding assays.[1]

-

Radioligand Binding:

-

Specific binding of [3H]diltiazem to the benzothiazepine receptor was measured in the presence of varying concentrations of McN-5691 to determine its affinity for the diltiazem binding site.[1]

-

Similarly, the effect of McN-5691 on the binding of a specific dihydropyridine radioligand was assessed.[1]

-

-

Data Analysis: The dissociation constants (Kd) were calculated to quantify the binding affinity of McN-5691 to the respective calcium channel receptor sites.[1]

Visualizing the Science: Diagrams

The following diagrams illustrate the signaling pathway of McN-5691 and the experimental workflow for in vivo studies.

Caption: Mechanism of action of McN-5691 in vascular smooth muscle cells.

Caption: In vivo experimental workflow for assessing McN-5691 in SHRs.

References

- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Modulator: An In-depth Analysis of McN5691's Interaction with Diltiazem and Dihydropyridine Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the pharmacological compound McN5691 and its complex interactions with the diltiazem and dihydropyridine binding sites of L-type calcium channels. While public domain scientific literature on this compound is notably scarce, this document synthesizes available data on analogous compounds and theoretical frameworks to present a detailed overview of its putative mechanism of action, experimental protocols for its study, and potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers investigating novel calcium channel modulators.

Introduction: The L-type Calcium Channel and its Allosteric Modulators

Voltage-gated L-type calcium channels (LTCCs) are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Their complex structure incorporates several distinct binding sites for various classes of drugs, which can allosterically modulate channel function. Among the most well-characterized are the binding sites for the dihydropyridines (e.g., nifedipine, amlodipine), the phenylalkylamines (e.g., verapamil), and the benzothiazepines (e.g., diltiazem).

The compound this compound has emerged as a subject of interest due to its purported unique interactions with these sites. This guide explores the nature of these interactions, focusing on its relationship with the diltiazem and dihydropyridine binding domains.

Putative Mechanism of Action of this compound

Based on the behavior of similar experimental compounds, this compound is hypothesized to be a potent allosteric modulator of LTCCs. Its interaction is likely characterized by a complex interplay with both the diltiazem and dihydropyridine binding sites, suggesting a unique pharmacological profile. The precise nature of this interaction—whether it is synergistic, antagonistic, or a combination thereof—is a key area of investigation.

Allosteric Interaction Pathway

The following diagram illustrates the theoretical allosteric interactions between this compound, diltiazem, and dihydropyridine (DHP) at the L-type calcium channel.

Caption: Allosteric interactions at the LTCC α1 subunit.

Quantitative Analysis of Binding Interactions

Due to the limited public data on this compound, the following table presents hypothetical, yet plausible, quantitative data that would be sought in typical binding assays. This data serves as a template for researchers to populate as experimental results become available.

| Compound | Binding Site | Kd (nM) | Ki (nM) | Bmax (pmol/mg protein) | Hill Coefficient (nH) |

| This compound | Diltiazem | Data Pending | Data Pending | Data Pending | Data Pending |

| Dihydropyridine | Data Pending | Data Pending | Data Pending | Data Pending | |

| [³H]diltiazem | Diltiazem | Data Pending | Data Pending | Data Pending | Data Pending |

| --INVALID-LINK---PN200-110 | Dihydropyridine | Data Pending | Data Pending | Data Pending | Data Pending |

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the interaction of this compound with the diltiazem and dihydropyridine binding sites.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (Kd) and density (Bmax) of binding sites, as well as the inhibition constant (Ki) of competing ligands.

4.1.1 Membrane Preparation:

-

Homogenize tissue samples (e.g., rat cardiac ventricle or cerebral cortex) in ice-cold sucrose buffer (0.25 M sucrose, 10 mM HEPES-Tris, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a Bradford or BCA assay.

4.1.2 Saturation Binding Assay (for Kd and Bmax):

-

Incubate prepared membranes (50-100 µg protein) with increasing concentrations of a radiolabeled ligand (e.g., [³H]diltiazem or --INVALID-LINK---PN200-110).

-

For each concentration, prepare a parallel set of tubes containing a high concentration of an unlabeled competing ligand (e.g., 10 µM diltiazem or nifedipine) to determine non-specific binding.

-

Incubate at a specified temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine Kd and Bmax.

4.1.3 Competition Binding Assay (for Ki of this compound):

-

Incubate prepared membranes with a fixed concentration of radiolabeled ligand (typically at or near its Kd value).

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

Follow the incubation, filtration, and counting steps as described for the saturation assay.

-

Analyze the data using non-linear regression (e.g., one-site fit logIC50) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for radioligand binding assays.

Functional Assays (e.g., Patch-Clamp Electrophysiology)

Functional assays are essential to determine the effect of this compound on channel activity.

-

Culture cells expressing L-type calcium channels (e.g., HEK293 cells transfected with the α1c subunit or primary cardiomyocytes).

-

Perform whole-cell patch-clamp recordings.

-

Use a pipette solution containing a Cs-based internal solution to block K⁺ currents and an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit inward Ca²⁺ or Ba²⁺ currents.

-

Establish a baseline current recording.

-

Perfuse the cells with known concentrations of this compound, diltiazem, or a dihydropyridine agonist/antagonist, both alone and in combination.

-

Record changes in the peak current amplitude and inactivation kinetics to determine whether this compound acts as an agonist, antagonist, or has a more complex modulatory effect in the presence of other ligands.

Conclusion and Future Directions

While this compound remains a compound with a limited public research footprint, its theoretical importance as a potential modulator of the diltiazem and dihydropyridine binding sites on L-type calcium channels is significant. The experimental frameworks provided in this guide offer a clear path for the systematic investigation of its pharmacological properties. Future research should focus on executing these protocols to generate robust quantitative data on the binding affinities and functional effects of this compound. Such studies will be invaluable in understanding its mechanism of action and assessing its potential as a novel therapeutic agent or a valuable tool for probing the structure and function of calcium channels.

For Researchers, Scientists, and Drug Development Professionals

Introduction

McN5691, also known as RWJ-26240, is a novel synthetic compound that has been investigated for its potential therapeutic applications. Early-stage research has primarily focused on its activity as a voltage-sensitive calcium channel blocker and its resulting antihypertensive properties. This technical guide provides a comprehensive overview of the core pre-clinical research and discovery related to this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Core Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Binding Affinities of this compound

| Target | Receptor/Site | Preparation | Radioligand | Kd (nM) | Reference |

| Voltage-Sensitive Calcium Channel | Benzothiazepine Receptor | Skeletal muscle microsomal membranes | [3H]diltiazem | 39.5 | [1] |

| Voltage-Sensitive Calcium Channel | Dihydropyridine Receptor (High Affinity) | Skeletal muscle microsomal membranes | Not Specified | 4.7 | [1] |

| Voltage-Sensitive Calcium Channel | Dihydropyridine Receptor (Low Affinity) | Skeletal muscle microsomal membranes | Not Specified | 919.8 | [1] |

Table 2: Hemodynamic Effects of this compound in Conscious Spontaneously Hypertensive Rats (SHR)

| Parameter | Cumulative Dose (mg/kg i.v.) | Change from Control | Reference |

| Mean Arterial Pressure | 1.3 | Normalization | [2] |

| Left Ventricular Peak Systolic Pressure | 1.0 - 4.3 | Reduction | [2] |

| Arterial Pressure-Rate Product | 1.3 - 4.3 | Reduction | [2] |

| Systemic Vascular Resistance | 4.3 | Reduction | [2] |

| Skeletal Muscle Blood Flow | 4.3 | Increase | [2] |

| Skeletal Muscle Vascular Resistance | 1.3 - 4.3 | Reduction | [2] |

| Renal Vascular Resistance | 1.3 - 4.3 | Reduction | [2] |

| Gastrointestinal Vascular Resistance | 4.3 | Reduction | [2] |

| Coronary Vascular Resistance | 1.3 - 4.3 | Reduction | [2] |

| Heart Rate | 0.3 - 4.3 | No significant effect | [2] |

| Cardiac Contractility (dP/dt/peak LVP) | 0.3 - 4.3 | No significant effect | [2] |

| Renal Blood Flow | 0.3 - 4.3 | No significant effect | [2] |

Mechanism of Action: Calcium Channel Blockade

This compound's primary mechanism of action is the blockade of voltage-sensitive calcium channels. It exhibits high-affinity binding to the benzothiazepine receptor, the same site as diltiazem, on these channels.[1] Interestingly, unlike diltiazem, this compound also demonstrates a biphasic inhibition of the dihydropyridine receptor binding site, with both high and low-affinity components.[1] This interaction with the calcium channel leads to the inhibition of calcium influx into vascular smooth muscle cells, resulting in vasodilation and a reduction in peripheral vascular resistance.

Experimental Protocols

In Vitro Radioligand Binding Assays for Calcium Channel Affinity

Objective: To determine the binding affinity of this compound for the benzothiazepine and dihydropyridine receptors on voltage-sensitive calcium channels.

Methodology (General Principles):

-

Membrane Preparation: Skeletal muscle microsomal membranes, rich in voltage-sensitive calcium channels, are prepared through differential centrifugation of tissue homogenates.[1]

-

Radioligand Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]diltiazem for the benzothiazepine site) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The dissociation constant (Kd) is then determined by analyzing the competition binding data using non-linear regression analysis.

In Vivo Hemodynamic Studies in Spontaneously Hypertensive Rats (SHR)

Objective: To characterize the cardiocirculatory effects of this compound in a conscious, hypertensive animal model.[2]

Methodology:

-

Animal Model: Conscious, spontaneously hypertensive rats (SHR) and age-matched Wistar-Kyoto (WKY) control rats are used.

-

Instrumentation: Animals are surgically instrumented under anesthesia for the measurement of right atrial, left ventricular, and arterial pressures. Catheters are also placed for intravenous drug infusion.

-

Drug Administration: this compound is administered as a continuous intravenous infusion at cumulative doses (e.g., 0.3, 1.0, and 3.0 mg/kg).[2] A vehicle control group receives an equivalent infusion of the vehicle.

-

Hemodynamic Measurements: Parameters such as mean arterial pressure, left ventricular peak systolic pressure, heart rate, and cardiac contractility (dP/dt) are continuously recorded.

-

Regional Blood Flow and Cardiac Output: The radioactive microsphere technique is employed to determine regional blood flow and cardiac output before and during drug infusion.

-

Data Analysis: Hemodynamic parameters and regional vascular resistances are calculated and compared between the this compound-treated and vehicle-treated groups.

Serotonin and Norepinephrine Reuptake Inhibition

Extensive searches of the public scientific literature did not yield any studies that have directly investigated the effects of this compound on the serotonin (SERT) or norepinephrine (NET) transporters. However, a structurally related compound, McN-5652, is a potent inhibitor of both serotonin and norepinephrine reuptake.[3] This raises the possibility that this compound may also possess some activity at these monoamine transporters, but this remains to be experimentally verified. Further research is required to determine if this compound has any clinically relevant affinity for SERT or NET.

Toxicology and Safety Pharmacology

Detailed toxicology and safety pharmacology data for this compound are not available in the public domain. Standard preclinical safety assessments would typically include studies to evaluate:

-

Genotoxicity: (e.g., Ames test for mutagenicity)

-

Cardiovascular Safety: (e.g., hERG channel assay to assess the risk of QT prolongation)

-

General Toxicity: Acute and repeated-dose toxicity studies in rodent and non-rodent species.

-

Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions.

Without access to proprietary industry data or further publications, a comprehensive safety profile of this compound cannot be constructed.

Metabolism

A study in beagle dogs investigated the metabolism and excretion of this compound following oral administration. The primary routes of metabolism were identified as:

-

N-demethylation

-

O-demethylation

-

Phenyl hydroxylation

-

N-dealkylation

The majority of the administered dose was excreted in the feces.

Conclusion and Future Directions

Early-stage research on this compound has established its identity as a voltage-sensitive calcium channel blocker with potent antihypertensive effects in preclinical models. Its mechanism of action through vasodilation is well-supported by the available data. However, significant gaps in the publicly available information remain, particularly concerning its potential effects on serotonin and norepinephrine transporters and its comprehensive safety profile. Future research should aim to:

-

Directly assess the binding affinity and functional inhibition of this compound at the serotonin and norepinephrine transporters.

-

Conduct a full battery of in vitro and in vivo toxicology and safety pharmacology studies to establish a clear safety profile.

-

Further elucidate the specific contributions of its interactions with both the benzothiazepine and dihydropyridine sites on the calcium channel to its overall pharmacological effect.

Addressing these knowledge gaps will be crucial for any further development of this compound as a potential therapeutic agent.

References

- 1. Structurally novel antihypertensive compound, McN-5691, is a calcium channel blocker in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the novel calcium channel blocker, McN-5691, on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

McN-5691 and its Impact on Intracellular Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

McN-5691 is a structurally novel antihypertensive agent that primarily exerts its vasodilatory effects by modulating intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells. This technical guide provides an in-depth analysis of the mechanism of action of McN-5691, focusing on its interaction with voltage-sensitive calcium channels. Detailed experimental protocols for assessing the effects of McN-5691 on intracellular calcium are provided, along with a comprehensive summary of the available quantitative data. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate a clear understanding of the compound's pharmacological profile.

Introduction

The regulation of intracellular calcium is a critical determinant of vascular smooth muscle tone and, consequently, blood pressure. McN-5691 has been identified as a potent vasodilator, and its primary mechanism of action is the blockade of voltage-sensitive calcium channels, leading to a reduction in intracellular calcium levels and subsequent muscle relaxation[1]. This guide will explore the specific interactions of McN-5691 with these channels and provide the necessary technical information for researchers to investigate its effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of McN-5691 on various parameters related to intracellular calcium concentration.

Table 1: Binding Affinities of McN-5691

| Receptor Site | Ligand | Tissue | Kd (nM) | Reference |

| Benzothiazepine Receptor (on Voltage-Sensitive Calcium Channel) | Diltiazem | Skeletal Muscle Microsomal Membranes | 39.5 | [1] |

| Dihydropyridine Receptor (High Affinity Component) | Dihydropyridine | Skeletal Muscle Microsomal Membranes | 4.7 | [1] |

| Dihydropyridine Receptor (Low Affinity Component) | Dihydropyridine | Skeletal Muscle Microsomal Membranes | 919.8 | [1] |

Table 2: Functional Effects of McN-5691 on Vascular Smooth Muscle

| Effect | Agonist | Tissue | EC50 (µM) | Concentration for Inhibition | Reference |

| Relaxation | 30 mM KCl | Rabbit Thoracic Aorta | 190 | [1] | |

| Relaxation | 1 µM Norepinephrine | Rabbit Thoracic Aorta | 159 | [1] | |

| Inhibition of Contraction | 60 mM KCl | Rabbit Thoracic Aorta | 1 and 10 µM | [1] | |

| Inhibition of Calcium Uptake | 60 mM KCl | Rabbit Thoracic Aorta | 1 and 10 µM | [1] | |

| Inhibition of Calcium Uptake | Norepinephrine | Rabbit Thoracic Aorta | 1 and 10 µM | [1] |

Signaling Pathway of McN-5691 in Vascular Smooth Muscle

McN-5691's primary mechanism involves the blockade of L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells. This action inhibits the influx of extracellular calcium, a critical step in the initiation of smooth muscle contraction. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of McN-5691 leading to vascular smooth muscle relaxation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of McN-5691 on intracellular calcium concentration and vascular smooth muscle function.

Measurement of Intracellular Calcium Concentration using Fura-2

This protocol describes the measurement of [Ca2+]i in cultured vascular smooth muscle cells (VSMCs) using the ratiometric fluorescent indicator Fura-2 AM.

Experimental Workflow:

Caption: Workflow for measuring intracellular calcium concentration using Fura-2.

Detailed Methodology:

-

Cell Preparation:

-